molecular formula C15H13ClO2 B1433213 Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate CAS No. 1329489-84-0

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate

Cat. No. B1433213
CAS RN: 1329489-84-0
M. Wt: 260.71 g/mol
InChI Key: IVDHUVDWPPXUBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate, also known as Methyl 4-chloro-alpha-(2-chlorophenyl)-alpha-(1-methylethyl)benzeneacetate, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.

Scientific Research Applications

Antimalarial Activity

A study by Werbel et al. (1986) explored the synthesis of various derivatives, including those similar to Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate, showing significant antimalarial potency against Plasmodium berghei in mice. These compounds demonstrated potential for use in clinical trials due to their extended protection against infection even after oral administration (Werbel et al., 1986).

Pharmaceutical Synthesis

Hu Jia-peng (2012) described an improved synthesis process for Clopidogrel Sulfate, involving intermediates structurally related to this compound. This method offers advantages such as high yield and good quality, suitable for industrialization (Hu Jia-peng, 2012).

Crystal Structure Studies

Li et al. (2015) conducted a crystal structure analysis of a compound similar to this compound, providing insights into molecular conformation and interactions, which can be essential for understanding the physical properties of these compounds (Zhengyi Li et al., 2015).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2015) synthesized and evaluated derivatives structurally related to this compound for their analgesic and anti-inflammatory properties. This study highlighted the potential of such compounds in the development of new therapeutic agents (Dewangan et al., 2015).

Organic Experiment Design in Education

Min (2015) discussed using a compound similar to this compound in an undergraduate organic chemistry experiment. This approach enhances students' interest in scientific research and experimental skills (W. Min, 2015).

properties

IUPAC Name

methyl 2-[2-(4-chlorophenyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-18-15(17)10-12-4-2-3-5-14(12)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHUVDWPPXUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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